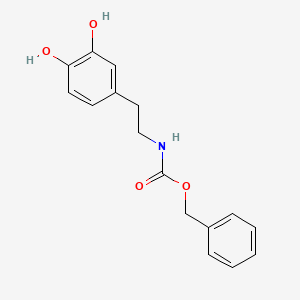

N-(Carbobenzyloxy)dopamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO4 |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

benzyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |

InChI |

InChI=1S/C16H17NO4/c18-14-7-6-12(10-15(14)19)8-9-17-16(20)21-11-13-4-2-1-3-5-13/h1-7,10,18-19H,8-9,11H2,(H,17,20) |

InChI Key |

XEVWDUMEFJXJOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Carbobenzyloxy Dopamine

Strategic Protection of the Amine Moiety: The Cbz Group

The chemical synthesis and modification of dopamine (B1211576) are often complicated by the presence of its primary amine and catechol functionalities. To achieve regioselectivity and prevent unwanted side reactions, the use of protecting groups is indispensable.

Role of Benzyloxycarbonyl (Cbz) as a Primary Amine Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for primary and secondary amines in organic synthesis, particularly in peptide chemistry. total-synthesis.com Its primary function is to convert the nucleophilic and basic amine into a less reactive carbamate (B1207046). total-synthesis.com This transformation is crucial in the synthesis of complex molecules derived from dopamine, as it prevents the amine from participating in unintended reactions. numberanalytics.com

The Cbz group offers several advantages. It is stable under a variety of reaction conditions, including those involving acids and bases, making it compatible with a broad range of subsequent chemical transformations. total-synthesis.com This stability allows for modifications on other parts of the dopamine scaffold without affecting the protected amine. Furthermore, the Cbz group can be introduced and removed under relatively mild conditions, ensuring the integrity of the target molecule. total-synthesis.comhighfine.com

Techniques for Cbz Group Introduction and Selective Removal

The introduction of the Cbz group onto the primary amine of dopamine is typically achieved through reaction with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com This reaction, often performed under Schotten-Baumann conditions with an aqueous carbonate base or with an organic base in an organic solvent, proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate. total-synthesis.com Alternative reagents like dibenzyloxycarbonyl dicarbonate (B1257347) (Cbz2O) or activated esters such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can also be utilized. total-synthesis.com

The selective removal, or deprotection, of the Cbz group is a key step in multi-step syntheses. The most common and mildest method for Cbz cleavage is catalytic hydrogenolysis. highfine.commasterorganicchemistry.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. mdpi.comnih.gov The process is highly efficient and occurs at neutral pH, preserving other sensitive functional groups within the molecule. masterorganicchemistry.com

| Method | Reagents | Conditions | Notes |

| Protection | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Et₃N) | Standard method for Cbz introduction. total-synthesis.com |

| Deprotection (Hydrogenolysis) | H₂, Pd/C | Neutral pH | Mild and highly selective. masterorganicchemistry.commdpi.comnih.gov |

| Deprotection (Acidolysis) | HBr in Acetic Acid | Strong acid | Can cleave other acid-labile groups. highfine.com |

Multi-step Synthesis Approaches for N-(Carbobenzyloxy)dopamine Intermediates

The synthesis of complex organic molecules often requires a series of sequential reactions, a process known as multi-step synthesis. savemyexams.comlibretexts.orgyoutube.com this compound is a valuable intermediate in such synthetic routes, enabling the construction of intricate molecular architectures. chemicalbook.comimpurity.compharmaffiliates.com The protection of the amine group allows for selective reactions at the catechol hydroxyl groups or the ethyl side chain.

For instance, in the synthesis of certain dopamine receptor modulators, N-Cbz-dopamine can be subjected to further reactions, such as etherification or esterification of the phenolic hydroxyls, before the final deprotection of the amine. sci-hub.se This strategic approach ensures that the desired modifications occur at the intended positions, leading to the target molecule with high purity and yield. The ability to perform a sequence of reactions in a controlled manner is a hallmark of modern organic synthesis, with intermediates like this compound playing a pivotal role. pharmafeatures.com

Derivatization Strategies from this compound

The protected nature of this compound makes it an ideal starting point for a variety of derivatization strategies aimed at creating novel compounds with potentially enhanced or modified biological activities. nih.govsemanticscholar.orgplos.org

Exploration of Structural Modifications and Analog Generation

The presence of the Cbz protecting group allows for a wide range of structural modifications on the dopamine backbone. Chemists can selectively modify the catechol ring or the ethyl side chain to generate a library of analogs. For example, the phenolic hydroxyl groups can be alkylated, acylated, or converted to other functional groups. These modifications can influence the molecule's solubility, lipophilicity, and interaction with biological targets. nih.gov The generation of such analogs is a critical step in structure-activity relationship (SAR) studies, which aim to understand how chemical structure affects biological activity and to design more potent and selective drugs.

Synthesis of Dopamine Prodrugs and Glycoconjugates via Cbz-protected intermediates

This compound is a key intermediate in the synthesis of dopamine prodrugs and glycoconjugates. sci-hub.se Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active compound. alquds.edumdpi.com This strategy is often employed to improve a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

In the context of dopamine, which does not readily cross the blood-brain barrier, prodrug strategies are of particular interest. alquds.edu By masking the polar amine and catechol groups, for example through esterification of the hydroxyls of N-Cbz-dopamine, it is possible to create more lipophilic molecules that can more easily penetrate the central nervous system. sci-hub.se

Furthermore, N-Cbz-dopamine serves as a building block for the synthesis of dopamine glycoconjugates. sci-hub.se These are molecules where dopamine is linked to a sugar moiety. This approach aims to utilize glucose transporters present at the blood-brain barrier to facilitate the entry of the dopamine conjugate into the brain, where it can then be hydrolyzed to release the active neurotransmitter. sci-hub.se For example, the N-Cbz protected dopamine can be coupled with a suitably activated glucose derivative to form a glycoconjugate, which is then deprotected to yield the final product. sci-hub.seresearchgate.net

Pharmacological and Biochemical Investigations of N Carbobenzyloxy Dopamine and Its Derivatives

Dopamine (B1211576) Receptor Interactions and Modulation

The development of novel molecules that interact with dopamine receptors often requires multi-step synthetic procedures. The use of N-(Carbobenzyloxy)dopamine or related structures where an amine is protected by a Cbz group is a common strategy. This allows chemists to build complex molecular architectures, which are then deprotected (the Cbz group is removed) to yield the final, pharmacologically active compound that can be tested for its interaction with dopamine receptors. nih.govacs.orgnih.gov

Ligand Binding Affinities to Dopamine Receptor Subtypes (D1-like, D2-like families)

The affinity of a ligand for a receptor, often expressed as the inhibition constant (Ki), is a measure of how tightly the ligand binds to the receptor. While data on this compound itself is not available, as it is a synthetic precursor, numerous derivatives synthesized using Cbz-protection strategies have been evaluated for their binding affinities at dopamine receptor subtypes.

For instance, in the development of analogues of the D2-preferring agonist Sumanirole, a Cbz group was used to protect a key nitrogen atom during the addition of alkyl chains. nih.govacs.org After deprotection, these new derivatives showed a range of binding affinities for D2 and D3 receptors. The affinity of these compounds is often determined through radioligand binding assays, where the new compound's ability to displace a known radioactive ligand from the receptor is measured. nih.gov Studies on various classes of compounds, from natural product derivatives to synthetic benzolactams, rely on synthetic routes involving protected amines to explore how different chemical modifications influence binding affinity at D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families. acs.org

Table 1: Binding Affinities (Ki, nM) of Representative Dopamine Receptor Ligands This table displays data for dopamine and derivative compounds, not this compound itself, to illustrate the properties of molecules developed using related synthetic strategies.

Agonist, Antagonist, and Modulatory Activities at Dopamine Receptors

Once a ligand's binding affinity is known, its functional activity is determined. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (producing a submaximal response). nih.govwikipedia.orgclevelandclinic.org The synthesis of diverse chemical libraries, facilitated by protecting groups like Cbz, is essential for discovering compounds with specific functional profiles.

For example, derivatives of natural products have been explored for their activity at dopamine receptors. (S)-(−)-Isocorypalmine acts as a partial agonist at D1-like receptors while being an antagonist at D2-like receptors. acs.org Synthetic compounds like Br-BTHIQ have been identified as partial agonists at the D2 receptor. acs.org Dopamine antagonists, also known as anti-dopaminergics, are a major class of drugs used in the treatment of psychosis. clevelandclinic.org The ability to synthetically modify structures, for which Cbz-protection is a key step, allows for the fine-tuning of a molecule's activity toward either agonism or antagonism.

Functional Selectivity and Biased Agonism at Dopamine Receptors

In recent years, the concept of functional selectivity, or biased agonism, has emerged. This describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. For G protein-coupled receptors (GPCRs) like the dopamine receptors, the two major pathways involve G-protein activation and β-arrestin recruitment. nih.gov A biased agonist might activate the G-protein pathway with little to no recruitment of β-arrestin, or vice versa. This offers the potential for more specific therapeutic effects.

The creation of biased agonists requires the synthesis and testing of many structurally similar compounds. nih.gov This systematic approach often relies on protecting key functional groups, such as the amine in dopamine, to allow for targeted chemical modifications. For example, studies on D2 receptor agonists have shown that subtle structural changes can significantly alter the bias between G-protein and β-arrestin signaling pathways. nih.gov The synthesis of bivalent ligands, which can bind to two distinct sites on a receptor, has been explored to achieve biased agonism, with synthetic strategies involving the removal of a Cbz protecting group in the final steps. nih.gov

Enzymatic Interactions and Metabolism Studies

Role as a Substrate in Dopamine Biochemical Pathways

Dopamine in the body is metabolized by two primary enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). sigmaaldrich.comfrontiersin.org MAO acts on the amine group of dopamine in a process called oxidative deamination, while COMT adds a methyl group to one of the catechol hydroxyl groups. sigmaaldrich.commdpi.com

This compound, by virtue of its protected amine, is not a substrate for MAO. The MAO enzyme requires a free primary, secondary, or tertiary amine to carry out its catalytic function. sigmaaldrich.com The presence of the bulky Cbz group prevents the dopamine moiety from fitting into the active site of MAO and blocks the chemical transformation. This enzymatic inactivation is precisely the goal of using a protecting group in a synthetic context; it prevents the amine from undergoing unwanted reactions. Once a compound is conjugated in the body (e.g., with a sulfate (B86663) or glucuronide group), it is also no longer an effective substrate for MAO or COMT. sigmaaldrich.com The Cbz group serves a similar blocking function in the laboratory, allowing chemists to control reactions with high precision before removing the group to reveal the active amine in the final product.

Exploration of Enzyme Inhibition by Cbz-amino acid Derivatives

The carbobenzyloxy (Cbz) group is a common amine-protecting group used in peptide synthesis. Beyond this synthetic utility, Cbz-amino acid derivatives have been investigated for their potential as enzyme inhibitors. Research has shown that these derivatives can exhibit inhibitory activity against various enzymes, often through competitive and reversible mechanisms. For instance, certain Cbz-amino acid derivatives act as antagonists for cholecystokinin (B1591339) receptors, thereby inhibiting amylase secretion. nih.gov The potency of this inhibition has been linked to the hydrophobicity of the amino acid side chains. nih.gov

In the context of other enzymes, derivatives of N-protected amino acids, including those with Cbz protection, have been synthesized and evaluated for their inhibitory effects. For example, conjugates of Cbz-protected amino acids with coumarin (B35378) have demonstrated inhibitory activity against specific isoforms of carbonic anhydrase, such as hCA IV and hCA XII. acs.org This highlights the potential for the Cbz moiety, in combination with various amino acid scaffolds, to be a key structural feature for enzyme inhibition.

Influence on Dopamine Metabolic Enzymes (e.g., DOPA decarboxylase, aldehyde dehydrogenases, catechol-O-methyltransferase)

The metabolic pathway of dopamine involves several key enzymes that are targets for therapeutic intervention in various neurological disorders. The influence of this compound on these enzymes is a critical area of investigation to understand its pharmacological profile.

DOPA Decarboxylase (Aromatic L-amino acid decarboxylase - AADC)

DOPA decarboxylase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-DOPA to dopamine. proteopedia.orgwikipedia.org This enzyme is crucial for the synthesis of dopamine in the brain. proteopedia.org The substrates for DOPA decarboxylase are typically aromatic L-amino acids, which possess a free amino group and a carboxyl group. wikipedia.org this compound has its amino group blocked by the carbobenzyloxy protecting group and lacks a carboxylic acid moiety. Based on the known substrate specificity and the catalytic mechanism of DOPA decarboxylase, it is structurally unlikely that this compound would serve as a substrate or a direct competitive inhibitor in the manner of L-DOPA analogs.

Aldehyde Dehydrogenases (ALDHs)

Aldehyde dehydrogenases are a group of enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids. wikipedia.org In the metabolic pathway of dopamine, ALDHs are involved in the detoxification of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a reactive and potentially toxic metabolite of dopamine. nih.gov this compound is not an aldehyde and therefore is not a direct substrate for aldehyde dehydrogenases. Consequently, it is not expected to directly inhibit ALDH enzymes through a substrate-based mechanism.

Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of catechol compounds, including dopamine. wikipedia.orgebi.ac.uk This enzymatic reaction is a major pathway for the inactivation of catecholamine neurotransmitters. wikipedia.org

Given that this compound shares the fundamental N-acylated dopamine structure, it is plausible that it could also interact with COMT, potentially acting as a substrate. If it is a substrate for COMT, it would be metabolized by the enzyme, and its presence could competitively inhibit the methylation of endogenous dopamine. Further research is required to determine the specific kinetics of this interaction and to ascertain whether this compound or its metabolites act as inhibitors of COMT.

Enzyme Interaction Summary Table

| Enzyme | Role in Dopamine Metabolism | Potential Interaction with this compound |

| DOPA Decarboxylase (AADC) | Converts L-DOPA to dopamine. proteopedia.orgwikipedia.org | Unlikely to be a direct substrate or inhibitor due to the protected amino group and lack of a carboxyl group. |

| Aldehyde Dehydrogenases (ALDHs) | Oxidizes the dopamine metabolite DOPAL. nih.gov | Not a direct substrate or inhibitor as it is not an aldehyde. |

| Catechol-O-Methyltransferase (COMT) | Methylates and inactivates dopamine. wikipedia.orgebi.ac.uk | Potential to be a substrate, based on studies with other N-acyl dopamine derivatives like OLDA. nih.gov This interaction could lead to competitive inhibition of dopamine metabolism. |

Applications in Neuroscience and Neurochemical Research

Investigation of Dopaminergic Neurotransmission Pathways

The study of dopaminergic pathways, which are fundamental to motor control, motivation, and reward, relies on highly specific molecules to probe their function. nih.govnih.gov The synthesis of these molecular tools often leverages intermediates like Cbz-dopamine to achieve the desired structure and function.

Dopamine (B1211576) synthesis in the brain is a well-regulated enzymatic process that converts the amino acid tyrosine into L-DOPA and subsequently into dopamine. nih.govnih.gov This newly synthesized dopamine is then packaged into synaptic vesicles for later release. nih.gov Investigating the dynamics of this synthesis and release requires specialized tools, such as isotopically labeled tracers or specific enzyme modulators.

N-(Carbobenzyloxy)dopamine plays an instrumental role as a foundational molecule in the organic synthesis of these research compounds. By protecting the amine group, the Cbz-dopamine structure allows for the introduction of isotopic labels (e.g., Deuterium, Carbon-13) or other functional groups onto the dopamine scaffold. researchgate.net Once the desired modifications are complete, the carbobenzyloxy group is chemically removed to yield a custom dopamine analog. These tailor-made molecules can then be used in research to trace the metabolic fate of dopamine precursors, quantify synthesis rates, or study the mechanics of vesicular packaging and release without the intermediate itself directly modulating these biological processes.

The action of dopamine in the synaptic cleft is terminated primarily by its reuptake into the presynaptic neuron via the dopamine transporter (DAT). miami.edu The DAT is a key target for understanding dopamine homeostasis and is the site of action for various psychostimulants. Research into reuptake mechanisms often focuses on developing novel inhibitors or ligands that can selectively bind to DAT.

In this context, this compound serves as a versatile starting material for the synthesis of such selective DAT ligands. The protected amine allows for the construction of more complex molecular architectures designed to fit into the binding pocket of the dopamine transporter. miami.edu For example, the synthesis of tropane (B1204802) analogs and other potent dopamine uptake inhibitors can involve intermediates where a protected dopamine moiety is elaborated upon. miami.edu These final compounds, not Cbz-dopamine itself, are then used in research to map the structure-activity relationships of DAT binding and to explore the consequences of reuptake inhibition on neuronal signaling.

The central nervous system contains several distinct dopaminergic pathways, including the nigrostriatal, mesolimbic, and mesocortical pathways, each associated with different physiological and cognitive functions. nih.govnih.gov To dissect the specific roles of these circuits, researchers require ligands that can selectively target the various dopamine receptor subtypes (D1-D5) that are differentially expressed throughout these pathways.

The chemical synthesis of such receptor-selective agonists and antagonists is a complex process where this compound can be a key building block. It provides a stable dopamine backbone upon which chemists can add other molecular components that confer selectivity for a specific receptor subtype. nih.govnih.gov For instance, the synthesis of novel 1-phenyl-benzazepine derivatives, known to interact with D1-like receptors, can start from simpler, protected catecholamines. nih.gov The resulting selective ligands are then used as probes to activate or block specific receptor populations within a defined CNS circuit, allowing researchers to elucidate the pathway's role in behavior and disease.

Research Models for Dopamine-Related Neural Function

The development and validation of new therapeutic agents targeting the dopaminergic system rely on a range of in vitro and preclinical models. The specialized chemical probes and ligands used in these models are often the product of synthetic pathways involving intermediates like this compound.

In vitro models are essential for the initial screening and characterization of novel compounds. These include cell-based assays using dopaminergic cell lines (e.g., SH-SY5Y) and receptor-based assays that measure the binding affinity of a ligand to specific dopamine receptor subtypes. nih.govmdpi.com Techniques such as homogenous time-resolved fluorescence (HTRF) assays are employed to determine the binding constants (Ki values) of new molecules. nih.govpreprints.org

The compounds evaluated in these assays are the result of targeted chemical synthesis. This compound serves as a precursor in the creation of libraries of novel dopamine receptor ligands. mdpi.com After a multi-step synthesis that builds upon the Cbz-dopamine scaffold, the final deprotected compounds are screened using these in vitro systems. This allows for the identification of lead compounds with high affinity and selectivity for a desired dopamine receptor, which can then be investigated further. nih.govmdpi.com

| Receptor Family | Subtype | Primary Functions in the CNS |

|---|---|---|

| D1-like (Gs-coupled) | D1 | Motor control, reward and reinforcement, learning and memory |

| D5 | Cognition, attention, decision making | |

| D2-like (Gi-coupled) | D2 | Motor control, motivation, reward, emotional regulation, prolactin release inhibition |

| D3 | Cognition, emotional and limbic functions, fine motor control | |

| D4 | Cognition, attention, exploratory behavior |

Preclinical animal models are indispensable for studying the complex, systems-level effects of dopaminergic dysfunction and for testing potential therapies in a living organism. lu.seresearchgate.net Rodent models are commonly used, including neurotoxin-based models that replicate dopamine depletion seen in Parkinson's disease, such as those using 6-hydroxydopamine (6-OHDA) or MPTP. lu.secriver.comwikipedia.org Genetic models that involve the overexpression of proteins like alpha-synuclein (B15492655) are also utilized. lu.senih.gov

The therapeutic candidates or novel research ligands administered in these animal models are the final products of sophisticated synthetic chemistry. The journey from a simple concept to a compound ready for in vivo testing often involves the use of protected intermediates like this compound. For example, a novel neuroprotective agent designed to shield dopaminergic neurons in a lactacystin-induced rat model of Parkinson's disease would be synthesized and purified before administration. mdpi.com Cbz-dopamine's role is therefore upstream, as a stable and versatile precursor that enables the creation of the precise molecules needed for these critical preclinical investigations. lu.se

| Model Type | Inducing Agent/Method | Primary System Modeled | Typical Species |

|---|---|---|---|

| Neurotoxin-Induced | 6-hydroxydopamine (6-OHDA) | Selective degeneration of catecholaminergic neurons, modeling Parkinson's disease | Rat, Mouse |

| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | Destruction of dopaminergic neurons in the substantia nigra, modeling Parkinson's disease | Mouse, Primate | |

| Genetic | α-synuclein Overexpression (e.g., via AAV vectors) | Alpha-synuclein pathology and progressive neurodegeneration | Rat, Mouse |

| DAT Knockout/Knockdown | Hyperdopaminergic state, modeling aspects of ADHD or psychostimulant action | Mouse |

Advanced Analytical and Characterization Techniques for Research on N Carbobenzyloxy Dopamine

Chromatographic Methods for Quantification and Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of N-(Carbobenzyloxy)dopamine, offering high resolution and sensitivity for both quantification and purity assessment. nih.gov Given the chemical nature of this compound, which possesses both a nonpolar carbobenzyloxy group and a polar catechol moiety, reversed-phase HPLC is the most suitable approach.

A typical HPLC setup would involve a C18 stationary phase, which retains the analyte based on hydrophobic interactions. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of formic acid to ensure protonation of any residual amine groups) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is gradually increased, is essential for eluting the relatively nonpolar this compound in a reasonable time frame with good peak shape, while also separating it from more polar impurities or starting materials. nih.govnih.govfrontiersin.org

Detection is commonly achieved using a UV detector, as the benzene (B151609) rings in both the carbobenzyloxy group and the dopamine (B1211576) moiety absorb ultraviolet light, typically around 254 nm or 280 nm. nih.gov For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified this compound standard and plotting the peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown samples. Purity is assessed by examining the chromatogram for the presence of extraneous peaks, with the peak area percentage of the main peak providing a quantitative measure of purity.

Interactive Data Table: Representative HPLC Parameters for N-Protected Dopamine Analogs

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the nonpolar Cbz group. |

| Mobile Phase A | 0.1% Formic Acid in Water | Ensures reproducible ionization and improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the reversed-phase column. |

| Gradient | 10-90% B over 20 min | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 280 nm | The aromatic rings in the molecule provide strong UV absorbance at this wavelength. nih.gov |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Electrochemical Sensing Techniques for Dopamine and Related Analytes (e.g., Voltammetry)

Electrochemical techniques, particularly voltammetry, are highly sensitive methods for the detection of electroactive species like dopamine and its derivatives. mdpi.com this compound retains the catechol group of dopamine, which is readily oxidizable. This property allows for its detection and quantification using methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). mdpi.comelectrochemsci.org

In a typical voltammetric experiment, a three-electrode system is used, consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). When a potential is applied and swept across a certain range, this compound will be oxidized at a specific potential, generating a current that is proportional to its concentration. electrochemsci.org

The carbobenzyloxy group, being electron-withdrawing, might slightly increase the oxidation potential of the catechol moiety compared to unmodified dopamine. However, the fundamental two-electron, two-proton oxidation process to form the corresponding o-quinone is expected to remain the same. nih.govresearchgate.net DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to CV, achieved by superimposing small pulses on a linearly increasing voltage ramp. This technique effectively minimizes the background capacitive current, resulting in a well-defined peak whose height is directly proportional to the concentration of this compound.

The selectivity of the electrochemical detection can be enhanced by modifying the electrode surface with materials that have a high affinity for catechols or that catalyze the oxidation reaction. rsc.org

Interactive Data Table: Predicted Voltammetric Behavior of this compound

| Technique | Parameter | Predicted Observation | Significance |

| Cyclic Voltammetry (CV) | Oxidation Potential (Epa) | A single anodic peak, slightly higher than that of dopamine. | Indicates the potential at which the catechol group is oxidized. |

| Reduction Potential (Epc) | A corresponding cathodic peak on the reverse scan. | Shows the reversibility of the redox process. | |

| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | A sharp, well-defined peak. | The potential provides qualitative information. |

| Peak Current (Ip) | Linearly proportional to the concentration. | Enables highly sensitive quantification. |

Spectroscopic Approaches for Structural Elucidation and Compound Analysis (e.g., Fluorescence)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for confirming the molecular structure, while fluorescence spectroscopy can be a sensitive method for detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are crucial for confirming the successful synthesis of this compound. In the ¹H NMR spectrum, characteristic signals would include aromatic protons from both the dopamine and the benzyl (B1604629) group of the Cbz moiety, a singlet for the benzylic protons of the Cbz group (around 5.1 ppm), and aliphatic protons of the ethylamine (B1201723) side chain. The presence and integration of these signals confirm the structure. ¹³C NMR would show distinct signals for all the carbon atoms in the molecule, further corroborating the structure.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include a broad O-H stretch from the catechol hydroxyl groups, N-H stretching from the carbamate (B1207046), a strong C=O stretch from the carbamate carbonyl group (around 1700 cm⁻¹), and C=C stretching from the aromatic rings. rsc.orgscispace.comresearchgate.net

Fluorescence Spectroscopy : While dopamine itself has weak native fluorescence, derivatization can enhance its fluorescent properties. nih.gov The carbobenzyloxy group may alter the fluorescence properties of the dopamine molecule. Alternatively, fluorescent derivatizing agents that react with the catechol group could be used for highly sensitive detection. The excitation and emission maxima would need to be determined experimentally, but this technique offers the potential for very low detection limits.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Expected Key Signals/Bands | Interpretation |

| ¹H NMR | ~7.3 ppm (m, 5H), ~6.5-6.8 ppm (m, 3H), ~5.1 ppm (s, 2H), ~3.3 ppm (q, 2H), ~2.7 ppm (t, 2H) | Aromatic protons of Cbz and dopamine, benzylic protons of Cbz, and ethylamine chain protons. |

| ¹³C NMR | ~156 ppm, ~136 ppm, ~128 ppm, ~115-121 ppm, ~67 ppm, ~42 ppm, ~35 ppm | Carbamate carbonyl, aromatic carbons, benzylic carbon, and aliphatic carbons. |

| IR (cm⁻¹) | ~3300 (O-H, N-H), ~3030 (Aromatic C-H), ~1700 (C=O, carbamate), ~1600 (C=C, aromatic) | Presence of hydroxyl, amine, carbamate, and aromatic functional groups. rsc.orgscispace.comresearchgate.net |

| Fluorescence | Excitation/Emission Maxima | To be determined experimentally; potential for high sensitivity. |

Radioligand Binding Assays for Receptor Interaction Studies

To understand the potential biological activity of this compound, particularly its interaction with dopamine receptors, radioligand binding assays are employed. These assays measure the affinity of a ligand for a specific receptor by assessing its ability to displace a known radiolabeled ligand that binds to the receptor of interest. uni-regensburg.de

The five subtypes of dopamine receptors (D1-D5) are G protein-coupled receptors. uni-regensburg.de Radioligand binding assays for these receptors typically use cell membranes prepared from cell lines stably expressing a specific dopamine receptor subtype (e.g., HEK-293 or CHO cells). pnas.orgsemanticscholar.org A radiolabeled antagonist with high affinity and specificity, such as [³H]spiperone for D2-like receptors (D2, D3, D4) or [³H]SCH23390 for D1-like receptors (D1, D5), is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound, in this case, this compound. nih.govnih.gov

The N-substituent on dopamine can significantly influence its binding affinity and selectivity for different dopamine receptor subtypes. nih.govnih.gov The bulky and lipophilic carbobenzyloxy group would likely alter the binding profile of dopamine significantly. It is plausible that this modification could decrease the affinity for dopamine receptors due to steric hindrance in the binding pocket. The assay measures the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀). This value can then be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Interactive Data Table: Representative Radioligand Binding Assay Data for N-Substituted Dopamine Analogs

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

| Dopamine | 500 | 20 | 5 |

| N-Propyl-Dopamine | >1000 | 15 | 2 |

| N-Benzyl-Dopamine | >1000 | 150 | 50 |

| This compound (Predicted) | >1000 | >500 | >200 |

Note: The data for this compound is predicted based on the general trend of decreased affinity with bulky N-substituents.

Mass Spectrometry for Metabolite Profiling and Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an invaluable tool for identifying and quantifying compounds in complex mixtures, as well as for structural elucidation and metabolite profiling. nih.gov

For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred ionization method, as the nitrogen atom in the carbamate linkage can be readily protonated. The resulting mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which can be used to confirm the elemental formula of the compound with high accuracy.

Tandem mass spectrometry (MS/MS) is used for structural confirmation and identification. The [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information. For this compound, characteristic fragmentation would involve the cleavage of the carbamate bond, leading to the loss of the benzyl group or the entire carbobenzyloxy moiety. The fragmentation pattern would be key to confirming the identity of the compound.

In metabolite profiling studies, LC-MS can be used to detect and identify potential metabolites of this compound in biological samples. nih.gov Common metabolic transformations could include hydrolysis of the carbamate to release dopamine, or hydroxylation of the aromatic rings. The high sensitivity and specificity of LC-MS/MS allow for the detection of these metabolites even at very low concentrations. nih.gov

Interactive Data Table: Predicted Mass Spectrometric Data for this compound

| Parameter | Predicted Value/Observation | Significance |

| Molecular Formula | C₁₆H₁₇NO₄ | |

| Monoisotopic Mass | 287.1158 u | |

| [M+H]⁺ (High Resolution) | m/z 288.1230 | Confirms the elemental composition. |

| Major MS/MS Fragments | m/z 154 (dopamine + H)⁺, m/z 137, m/z 91 (tropylium ion) | Provides structural information and confirms the presence of the dopamine and carbobenzyloxy moieties. |

| Metabolite Monitoring | Detection of dopamine (m/z 154) and hydroxylated derivatives. | Allows for the study of the metabolic fate of the compound. nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Dopamine (B1211576) Receptor Ligands from N-(Carbobenzyloxy)dopamine Scaffolds

The development of new drugs targeting dopamine receptors is a key focus in treating neurological and psychiatric conditions such as Parkinson's disease and schizophrenia. cuny.edu The this compound scaffold serves as an ideal starting point for creating novel dopamine receptor ligands with enhanced selectivity and efficacy. The Cbz protecting group allows medicinal chemists to execute complex synthetic transformations on the dopamine molecule that would otherwise be impossible.

By protecting the primary amine, chemists can selectively modify the catechol hydroxyl groups or the ethyl side chain. This allows for the synthesis of a diverse library of dopamine analogs. Once the desired molecular modifications are complete, the Cbz group can be cleanly removed, typically through catalytic hydrogenation, to unveil the final, biologically active amine. This synthetic strategy is fundamental to exploring the structure-activity relationships (SAR) of new ligands, helping to identify which molecular features are critical for binding to specific dopamine receptor subtypes (e.g., D1-like vs. D2-like receptors).

This approach, often referred to as a scaffold hybridization strategy, has been successful in discovering potent and selective ligands for various G protein-coupled receptors (GPCRs), including dopamine receptors. nih.govunicam.it By systematically altering the dopamine structure using the N-Cbz-dopamine intermediate, researchers can fine-tune the pharmacological properties of new molecules to achieve desired therapeutic effects while minimizing off-target interactions.

Table 1: Representative Synthetic Modifications Enabled by the this compound Scaffold

| Modification Site | Example Reaction | Potential Outcome | Target Receptor Subtype |

| Catechol Hydroxyls | Alkylation or Acylation | Altered binding affinity and selectivity | D1-like, D2-like |

| Aromatic Ring | Halogenation | Enhanced metabolic stability and receptor affinity | D2-like, D3 |

| Ethyl Side Chain | Introduction of substituents | Conformational constraint, improved selectivity | D3, D4 |

Exploration of this compound in Chemical Probe Development for Receptor Mapping

Understanding the precise location and density of dopamine receptors in the brain is crucial for diagnosing disease and developing targeted therapies. Chemical probes—molecules designed to bind to a specific receptor and be detected by imaging techniques—are indispensable tools for this purpose. This compound is a valuable precursor in the synthesis of such probes.

The development of probes for Positron Emission Tomography (PET) imaging, for instance, requires the incorporation of a positron-emitting radionuclide (like Carbon-11 or Fluorine-18) into a dopamine receptor ligand. The synthesis of these radiotracers involves chemical reactions that could be compromised by the reactive amine of dopamine. By using N-Cbz-dopamine, the amine is protected, allowing for the radiolabel to be attached to another part of the molecule with high precision. After labeling, the Cbz group is removed to yield the final PET ligand. This strategy has been instrumental in developing radiotracers for imaging dopamine D2/D3 receptors in the human brain.

Similarly, fluorescent probes are used for mapping receptor distribution at the cellular level using advanced microscopy techniques. These probes are created by attaching a fluorescent molecule (a fluorophore) to a dopamine ligand. The use of the this compound scaffold ensures that the fluorophore can be conjugated efficiently without interfering with the part of the molecule responsible for receptor binding.

Integration with Computational Chemistry and Molecular Modeling for Rational Ligand Design

The integration of computational chemistry and molecular modeling has revolutionized the field of drug discovery, enabling a process known as rational ligand design. researchgate.net This approach uses computer simulations to predict how a potential drug molecule will interact with its target receptor at the atomic level. The this compound structure serves as an excellent foundational template for these in silico studies.

Researchers can begin with a computer model of a dopamine receptor subtype and use molecular docking simulations to predict the binding orientation and affinity of various virtual derivatives of the N-Cbz-dopamine scaffold. researchgate.net These models allow scientists to explore a vast chemical space and prioritize the synthesis of only the most promising candidates.

By computationally evaluating how different chemical modifications to the scaffold might enhance interactions with key amino acid residues in the receptor's binding pocket, this method accelerates the discovery of ligands with high affinity and selectivity. unicam.it This synergy between computational modeling and synthetic chemistry, starting from versatile scaffolds like this compound, is critical for developing the next generation of highly targeted neurological drugs. cancer.gov

Table 2: Key Computational Techniques in Rational Ligand Design

| Computational Technique | Purpose | Application to N-Cbz-Dopamine Scaffold |

| Molecular Docking | Predicts binding pose and affinity of a ligand to a receptor. | Virtually screen libraries of N-Cbz-dopamine derivatives to identify top candidates. |

| Pharmacophore Modeling | Identifies essential 3D features of a ligand required for receptor binding. | Define the key binding elements of the dopamine core to guide new designs. |

| Molecular Dynamics | Simulates the movement and interaction of the ligand-receptor complex over time. | Assess the stability of the predicted binding pose and understand dynamic interactions. |

| Quantitative SAR (QSAR) | Relates chemical structure to biological activity using statistical models. | Predict the activity of unsynthesized N-Cbz-dopamine analogs based on known data. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing N-(Carbobenzyloxy)dopamine with high purity?

- Methodological Answer : The synthesis typically involves introducing the carbobenzyloxy (Cbz) group to dopamine via benzyl chloroformate under alkaline conditions (pH 8–10) in solvents like dichloromethane or THF. Catalytic hydrogenation or enzymatic deprotection may follow for downstream applications . Key steps include:

- Protection : React dopamine with benzyl chloroformate in the presence of a base (e.g., NaHCO₃) to form the Cbz-protected intermediate.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

- Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and NMR (δ 7.3–7.5 ppm for benzyl protons) .

Q. How does the carbobenzyloxy group influence dopamine’s stability during storage and experimental use?

- Methodological Answer : The Cbz group enhances stability by protecting the amine from oxidation and unwanted side reactions. However, prolonged storage in polar solvents (e.g., DMSO) or exposure to light can degrade the compound. Recommendations:

- Store at –20°C under inert gas (argon/nitrogen).

- Avoid aqueous solutions at neutral/basic pH, which accelerate hydrolysis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to incomplete toxicological

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation/contact; employ spill kits with inert adsorbents (e.g., vermiculite).

- Dispose via regulated chemical waste protocols (e.g., incineration) .

Advanced Research Questions

Q. What strategies resolve contradictions in dopamine release data when using Cbz-protected derivatives in neurochemical assays?

- Methodological Answer : Inconsistencies may arise from incomplete deprotection or residual Cbz interfering with receptor binding. Mitigation steps:

- Validate deprotection efficiency via LC-MS (e.g., m/z shift from 328 [Cbz-dopamine] to 153 [dopamine]).

- Use enzymatic cleavage (e.g., penicillin G amidase) for milder, selective deprotection .

- Compare results with unprotected dopamine controls to isolate Cbz-specific effects .

Q. How can solvent systems and catalysts be optimized for selective Cbz-group removal without damaging dopamine’s catechol structure?

- Methodological Answer : Catalytic hydrogenation (H₂, Pd/C) in ethanol/acetic acid (9:1) at 25–35°C effectively removes Cbz while preserving the catechol. Alternatives:

- Acidolysis : Use HBr in acetic acid (risk of over-protonation).

- Enzymatic : Phthalyl amidase in pH 7 buffer for biocompatible deprotection .

Q. What analytical techniques best characterize by-products or impurities in Cbz-dopamine synthesis?

- Methodological Answer :

- NMR : Identify residual benzyl groups (δ 4.5–5.0 ppm for CH₂).

- Mass Spectrometry : Detect oxidation by-products (e.g., quinones, m/z +16).

- TGA/DSC : Assess thermal stability and decomposition pathways .

Q. How does this compound serve as a precursor in synthesizing dopamine receptor ligands or enzyme inhibitors?

- Methodological Answer : The Cbz group allows selective functionalization of dopamine’s amine:

- Peptide Coupling : React with Fmoc-protected amino acids (EDC/HOBt) to create peptidomimetics.

- Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysts) to introduce aryl groups for receptor targeting .

Q. What role does this compound play in studying presynaptic dopamine release mechanisms in neurodegenerative models?

- Methodological Answer : Used in SH-SY5Y cell models to:

- Mimic endogenous dopamine release under controlled deprotection.

- Study neuroprotective effects against excitotoxicity (e.g., glutamate-induced apoptosis) via TRH analog co-treatment .

Data Contradiction Analysis

Q. Why do some studies report reduced dopamine receptor affinity for Cbz-protected derivatives, while others observe no significant difference?

- Methodological Answer : Discrepancies stem from:

- Deprotection Efficiency : Incomplete removal of Cbz (validate via TLC/HPLC).

- Assay Conditions : Buffer composition (e.g., divalent cations) may alter receptor conformation.

- Cell Model Variability : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) differ in receptor expression .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.